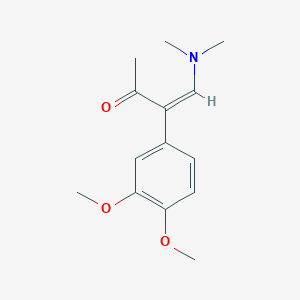

(3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one

説明

(3Z)-3-(3,4-Dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one is an α,β-unsaturated ketone derivative featuring a 3,4-dimethoxyphenyl group and a dimethylamino substituent. The compound’s conjugated system and electron-donating substituents make it a candidate for studying electronic and steric effects in organic reactions or bioactive molecule design. Its molecular formula is C₁₄H₁₇NO₃ (molar mass: 247.32 g/mol), with the (Z)-configuration at the double bond influencing its spatial arrangement and reactivity .

特性

IUPAC Name |

(Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10(16)12(9-15(2)3)11-6-7-13(17-4)14(8-11)18-5/h6-9H,1-5H3/b12-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDIIYHXPBYZPL-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CN(C)C)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\N(C)C)/C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and dimethylamine.

Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and a suitable enone precursor in the presence of a base, such as sodium hydroxide, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.

化学反応の分析

Conjugate Addition Reactions

The α,β-unsaturated ketone moiety facilitates nucleophilic attacks at the β-carbon. Common reactions include:

Michael Addition

-

Reagents : Grignard reagents, amines, or thiols.

-

Conditions : Protic solvents (ethanol/methanol) under mild heating.

-

Product : Formation of 1,4-adducts with stabilized nucleophiles.

Example :

| Reagent Type | Example Reagent | Product Structure |

|---|---|---|

| Organometallic | MeMgBr | Dimethylamino-substituted adduct |

| Amine | Piperidine | Amino-enone derivative |

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

Diels-Alder Reaction

-

Dienophile : Electron-deficient species (e.g., maleic anhydride).

-

Conditions : Thermal activation (80–120°C) in nonpolar solvents.

-

Product : Six-membered cyclohexene derivatives.

Mechanism :

Oxidation Reactions

The enone system and methoxy groups are susceptible to oxidation:

Epoxidation

-

Reagents : mCPBA (meta-chloroperbenzoic acid).

-

Product : Epoxide formation at the double bond.

Side-Chain Oxidation

-

Reagents : KMnO₄/H⁺ or CrO₃.

-

Conditions : Acidic aqueous media.

-

Product : Cleavage of the dimethoxyphenyl ring to carboxylic acids .

Reduction Reactions

Selective reduction of the carbonyl or double bond:

Carbonyl Reduction

Double Bond Hydrogenation

-

Reagents : H₂/Pd-C.

-

Conditions : Room temperature, ethanol solvent.

Substitution Reactions

The dimethylamino group undergoes alkylation or acylation:

N-Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I).

-

Product : Quaternary ammonium salts.

Acylation

Mechanistic Insights

-

Nucleophilic Attack : The electron-withdrawing carbonyl directs nucleophiles to the β-carbon, stabilized by resonance with the dimethylamino group.

-

Oxidative Pathways : Over-oxidation of analogous enones produces diketones or fragmented products, as observed in studies of (E)-4-phenyl-3-buten-2-one .

-

Steric Effects : The 3,4-dimethoxyphenyl group may hinder reactions at the γ-position, favoring regioselectivity.

Comparative Reactivity Table

| Reaction Type | Key Reagents | Primary Site | Selectivity Factors |

|---|---|---|---|

| Conjugate Addition | Grignard reagents | β-carbon | Electron-deficient double bond |

| Diels-Alder | Maleic anhydride | Conjugated diene | Electron-rich dienophile |

| Epoxidation | mCPBA | Double bond | Stereoelectronic alignment |

| N-Alkylation | Methyl iodide | Dimethylamino | Steric accessibility |

科学的研究の応用

Research indicates that (3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies have demonstrated its potential to inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting a role in developing new antibiotics.

Case Study 1: Antitumor Activity

A study conducted on several cancer cell lines evaluated the efficacy of this compound. The results are summarized in the table below:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.8 | Induction of apoptosis |

| A549 | 0.88 | Cell cycle arrest |

| HeLa | 12 | Inhibition of proliferation |

The compound exhibited significant cytotoxic effects across multiple cell lines, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro assays were performed to assess the antimicrobial properties of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

| Staphylococcus aureus | 8 μg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into its biological activity. Modifications to the phenyl ring or dimethylamino group may enhance potency or selectivity against specific biological targets.

作用機序

The mechanism by which (3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one exerts its effects depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

類似化合物との比較

Key Compounds for Comparison :

(3Z)-4-(2,3,5-Trimethylphenyl)but-3-en-2-one (): Substituents: 2,3,5-Trimethylphenyl (electron-donating methyl groups). Molecular Formula: C₁₃H₁₆O. Methyl groups enhance lipophilicity compared to methoxy groups.

4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one (CAS 339017-47-9, ): Substituents: Acetylanilino group (amide linkage) in addition to 3,4-dimethoxyphenyl. Molecular Formula: C₂₀H₂₁NO₄.

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives (): Core Structure: Fused pyridine-pyrimidinone ring with 2-(3,4-dimethoxyphenyl) and amino-cyclohexenyl substituents. Example Substituents: 4-(Dimethylamino)cyclohex-1-en-1-yl, 4-(methylamino)cyclohex-1-en-1-yl. Key Differences: The rigid heterocyclic core alters electronic conjugation and steric bulk compared to the linear butenone backbone of the target compound.

Physicochemical and Functional Properties

Data Table 1: Comparative Analysis

Research Findings and Implications

Electronic and Steric Effects

- Methoxy vs.

- Amino Group Impact: The dimethylamino group introduces basicity (pKa ~8–10), influencing protonation under physiological conditions, whereas acetylanilino derivatives () exhibit reduced basicity due to delocalization of the lone pair on nitrogen .

生物活性

The compound (3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one , with the molecular formula C₁₄H₁₉NO₃, has garnered attention in pharmacological research for its potential biological activities. This article delves into the compound's biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a conjugated system with a double bond between the third and fourth carbon atoms, alongside a dimethylamino group and two methoxy groups on the phenyl ring. This structure enhances its solubility and reactivity in biological contexts .

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| IUPAC Name | (Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one |

| CAS Number | 76512-22-6 |

Anti-Cancer Properties

Recent studies have highlighted the compound's potential as an anti-cancer agent . Research indicates that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and death .

Case Study: Apoptosis Induction

In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cell lines, with mechanisms involving caspase activation and mitochondrial dysfunction.

Neuropharmacological Effects

Preliminary findings suggest that this compound may also possess anti-inflammatory properties and could influence neurotransmitter levels, indicating potential applications in neuropharmacology .

The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Interaction : It may modulate neurotransmitter receptors, affecting signal transduction pathways.

- DNA Intercalation : Potential intercalation into DNA could influence gene expression .

Comparison with Similar Compounds

To better understand its unique properties, we compare this compound with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-(Dimethylamino)but-3-en-2-one | C₆H₁₁NO | Simpler structure; lacks methoxy groups |

| 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-one | C₁₄H₁₉NO | Contains a naphthalene ring; different activity profile |

| (E)-N,N-Dimethyl-2-benzylideneaniline | C₁₅H₁₅N | Different functional groups; primarily electronic properties |

The unique combination of the dimethoxyphenyl group and the dimethylamino moiety in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one, considering stereochemical control?

- Methodological Answer : The compound’s Z-configuration can be achieved via Pd-catalyzed cross-coupling reactions under controlled conditions. For example, using PdCl₂(PPh₃)₂ with a phosphine ligand (e.g., PCy₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C ensures regioselectivity and minimizes isomerization. Solvent choice and reaction time are critical: shorter times reduce thermal Z→E interconversion. Precedents for similar enones suggest adding a stabilizing agent like K₂CO₃ to trap intermediates .

Q. How can the molecular structure and Z-configuration of this compound be confirmed experimentally?

- Methodological Answer : Combine ¹H and ¹³C NMR to identify substituent environments (e.g., methoxy and dimethylamino groups). Nuclear Overhauser Effect (NOE) spectroscopy can confirm spatial proximity of groups in the Z-isomer. For unambiguous confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in structural studies of analogous benzodiazepinones . If crystallization fails, density functional theory (DFT)-optimized geometries paired with IR spectroscopy (C=O stretch ~1700 cm⁻¹) provide secondary validation .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the enone moiety and dimethylamino group. Use amber vials to avoid photodegradation, as UV exposure can induce [2+2] cycloaddition in α,β-unsaturated ketones. Stability assays via HPLC every 3–6 months are advised to monitor purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Replicate experiments in deuterated DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. For conflicting crystallographic data, compare unit cell parameters with Cambridge Structural Database entries or re-refine raw diffraction data .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs). The HOMO energy indicates nucleophilic attack sites (e.g., electron-rich dimethylamino group), while LUMO maps highlight electrophilic regions (e.g., α,β-unsaturated ketone). Solvent effects can be modeled with the polarizable continuum model (PCM) .

Q. What strategies are effective for analyzing degradation pathways under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies at 40°C/75% RH (ICH Q1A guidelines). Use LC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to identify degradation products. For acidic conditions (pH <3), monitor hydrolysis of the enone via UV-Vis at 250–300 nm. Pair with tandem MS/MS to fragment and characterize degradation byproducts .

Q. How can the compound’s potential biological activity be systematically explored without commercial assay bias?

- Methodological Answer : Prioritize target-based in vitro assays (e.g., kinase inhibition or GPCR binding) using purified proteins. For cell-based studies, use CRISPR-engineered reporter lines to minimize off-target effects. Always include positive controls (e.g., staurosporine for kinase assays) and validate hits with dose-response curves (IC₅₀/EC₅₀). Avoid non-specific cytotoxicity by measuring ATP levels (CellTiter-Glo) .

Q. What mechanistic insights can be gained from studying substituent effects on the 3,4-dimethoxyphenyl group?

- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups at the 3- and 4-positions. Compare reaction rates in Michael additions or Diels-Alder reactions via stopped-flow spectroscopy. Hammett plots (σ values vs. log(k)) quantify electronic effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。